6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine is a heterocyclic aromatic organic compound characterized by the presence of two bromine atoms and a phenyl group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones under specific reaction conditions. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which allows for the formation of the compound in good to excellent yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the microwave-assisted synthesis method or other optimized chemical reactions that ensure high purity and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In organic chemistry, 6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its bromine atoms make it a useful substrate for further functionalization.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.
Medicine: Research has explored the use of this compound as a lead compound for the development of new therapeutic agents
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine exerts its effects depends on its molecular targets and pathways involved. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular interactions and pathways vary depending on the biological context and the compound's derivatives.
Comparison with Similar Compounds
6-Bromo-2-phenylimidazo[1,2-a]pyridine: This compound lacks one of the bromine atoms present in 6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine, leading to differences in reactivity and biological activity.
2-Phenylimidazo[1,2-a]pyridine: This compound does not contain any bromine atoms, resulting in different chemical properties and applications.
Uniqueness: this compound stands out due to its dual bromine atoms, which enhance its reactivity and potential for further functionalization. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C13H8Br2N2 |
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Molecular Weight |
352.02 g/mol |
IUPAC Name |
6,8-dibromo-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8Br2N2/c14-10-6-11(15)13-16-12(8-17(13)7-10)9-4-2-1-3-5-9/h1-8H |
InChI Key |
CYZRGZRBOCUVME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Br)Br |
Origin of Product |
United States |
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